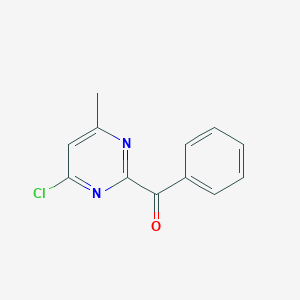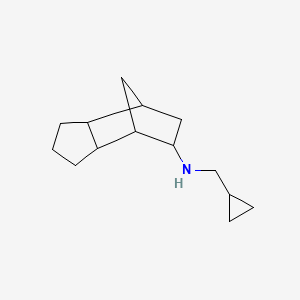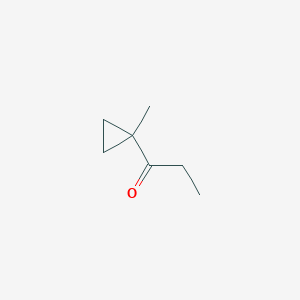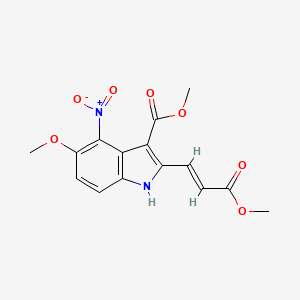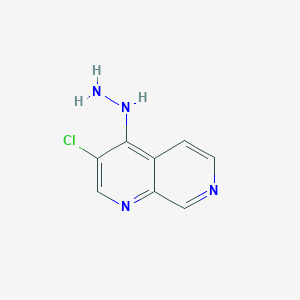
3-Chloro-4-hydrazinyl-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .
Análisis De Reacciones Químicas
3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Chloro-4-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
3-Chloro-4-hydrazinyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its use in drug development for bacterial infections.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C8H7ClN4 |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13) |
Clave InChI |
CBPRKAFLFPKBIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC=C(C(=C21)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


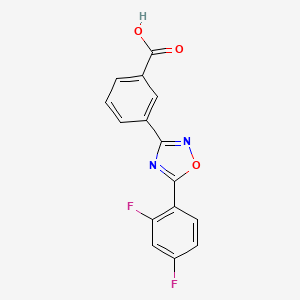
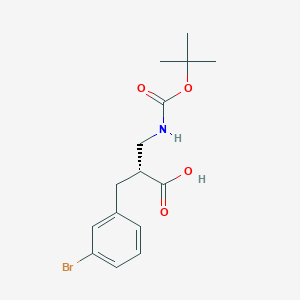
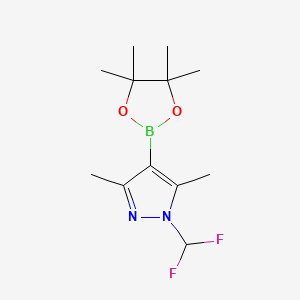
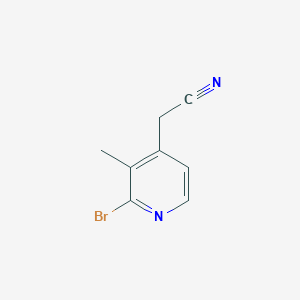

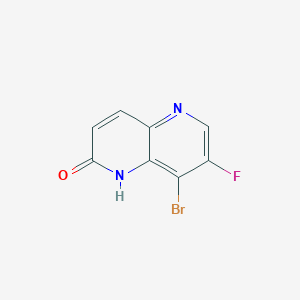
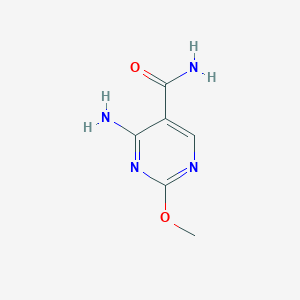
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
